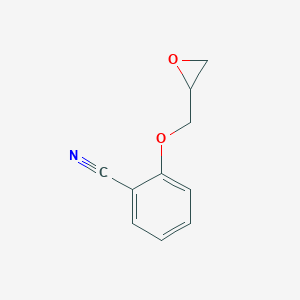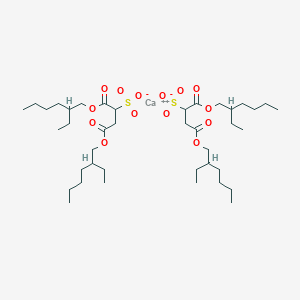
2-(Oxiran-2-ylmethoxy)benzonitrile
Vue d'ensemble
Description
“2-(Oxiran-2-ylmethoxy)benzonitrile” is a chemical compound with the molecular formula C10H9NO2 . It is also known by other names such as “4-[(oxiran-2-yl)methoxy]benzonitrile” and "®-2-(Oxiran-2-ylmethoxy)benzonitrile" .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, one method involves the reaction of epichlorohydrin (EPC) with 50% w/w aqueous NaOH and tetrabutylammonium bromide .Molecular Structure Analysis
The molecular structure of “2-(Oxiran-2-ylmethoxy)benzonitrile” consists of an oxirane ring attached to a benzonitrile group via a methoxy bridge . The molecule has a total of 23 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 nitrile (aromatic), 1 ether (aliphatic), 1 ether (aromatic), and 1 Oxirane .Applications De Recherche Scientifique
Leather Industry: Metal-Free Tanning Agent
The compound has been utilized in the synthesis of a sulfonated gallic acid-based epoxide (GSE), which serves as a metal-free tanning compound for leather . This innovation is significant as it offers a sustainable alternative to traditional inorganic tanning chemicals like chromium, which are environmentally hazardous. The GSE-tanned leather exhibits comparable organoleptic and physical properties to those treated with conventional tanning systems, with the added benefits of biodegradability and low toxicity.
Polymer Science: Reactive Diluent for Epoxy Thermosets
In polymer science, “2-(Oxiran-2-ylmethoxy)benzonitrile” is used as a bio-based reactive diluent for epoxy thermosets . This application is crucial for developing environmentally friendly polymers with reduced reliance on petroleum-based counterparts. The use of such bio-based diluents contributes to the creation of polymers with desirable mechanical properties and biodegradability.
Synthesis of Advanced Materials
The compound plays a role in the synthesis of advanced materials, particularly in the formation of crosslinked structures . Its reactivity with various agents can lead to the development of materials with enhanced thermal stability and mechanical strength, which are essential for high-performance applications.
Environmental Pollution Control
In the context of environmental pollution control, the wastewater generated from the tanning process using GSE shows a high BOD to COD ratio, indicating its high treatability . This suggests that the compound can be used to create processes that are more environmentally friendly, reducing the impact of industrial waste on ecosystems.
Research on Sustainable Alternatives
The compound is at the forefront of research into sustainable alternatives to hazardous chemicals used in various industries . By replacing toxic substances with bio-based compounds like “2-(Oxiran-2-ylmethoxy)benzonitrile”, researchers can contribute to a greener and more sustainable future.
Biodegradable Polymeric Foams
It has potential applications in the preparation of biodegradable polymeric foams . These foams can be used in packaging, insulation, and other applications where biodegradability is a key factor in reducing environmental impact.
Chemical Synthesis and Characterization
“2-(Oxiran-2-ylmethoxy)benzonitrile” is involved in chemical synthesis processes where its characterization using techniques like FTIR, ESI-MS, and NMR spectroscopy is critical . These techniques help in understanding the chemical environment and molecular weight of the synthesized compounds, which is vital for their application in various fields.
Advancements in Material Science
Lastly, the compound contributes to advancements in material science by enabling the creation of materials with specific properties tailored to meet the demands of modern technology . Its versatility in reacting with different substrates allows for the design of materials with targeted functionalities.
Orientations Futures
Propriétés
IUPAC Name |
2-(oxiran-2-ylmethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-5-8-3-1-2-4-10(8)13-7-9-6-12-9/h1-4,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJYXIOVXFBJEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30959350 | |
| Record name | 2-[(Oxiran-2-yl)methoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30959350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxiran-2-ylmethoxy)benzonitrile | |
CAS RN |
38465-16-6 | |
| Record name | 2-(2-Oxiranylmethoxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38465-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Oxiran-2-yl)methoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30959350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzonitrile, 2-(2-oxiranylmethoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B125098.png)









![3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B125127.png)
